![molecular formula C9H8N2O2 B566698 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid CAS No. 1248692-31-0](/img/structure/B566698.png)

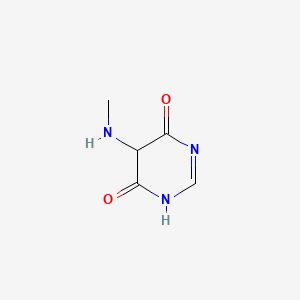

3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Imidazopyridines can be synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction .Applications De Recherche Scientifique

Pharmaceutical Applications

This compound, like other imidazo[1,2-a]pyridine derivatives, shows promise in the pharmaceutical field. It can be utilized in the development of anti-cancer drugs due to its potential in inhibiting certain pathways involved in cancer cell proliferation .

Tuberculosis Treatment

Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant anti-tuberculosis (TB) activity. They can reduce bacterial load effectively in infected mouse models, suggesting that derivatives of this compound could be optimized for TB treatment .

Material Science

Due to its structural characteristics, this compound could be useful in material science applications. Its derivatives are recognized as a “drug prejudice” scaffold and can be used in creating new materials with specific desired properties .

Optoelectronic Devices

The luminescent properties of imidazo[1,2-a]pyridine derivatives make them suitable for use in optoelectronic devices. They can serve as emitters or components within these devices to enhance performance or create new functionalities .

Sensors Development

These compounds can be integrated into sensor technology due to their responsive luminescent properties. They can be used to detect various environmental or biological factors with high sensitivity .

Confocal Microscopy and Imaging

The luminescent nature of these compounds also allows them to be used as emitters for confocal microscopy and imaging, providing a tool for detailed observation at the cellular level .

Synthesis Optimization

Research into the synthesis of imidazo[1,2-a]pyridines has led to solvent- and catalyst-free methods under thermal or microwave heating conditions, which could be applied to the synthesis of 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid for more efficient production .

Safety and Hazards

Orientations Futures

Imidazopyridine derivatives have been recognized for their wide range of applications in medicinal chemistry, including significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future directions of “3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid” could potentially involve further exploration in the field of medicinal chemistry and drug discovery research.

Mécanisme D'action

Target of Action

3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound could be the bacterial cells causing tuberculosis.

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to show in vitro anti-tb activity against replicating and non-replicating bacterial cells . This suggests that the compound might interact with its targets by inhibiting their growth and replication.

Pharmacokinetics

A related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing . This suggests that 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid might also have favorable ADME properties, but further studies are needed to confirm this.

Propriétés

IUPAC Name |

3-methylimidazo[1,2-a]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-4-10-8-3-2-7(9(12)13)5-11(6)8/h2-5H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJSFORMVIENMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Methoxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B566619.png)

![7-Methyl-1-oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B566623.png)

![8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B566636.png)